
Ethanone, 1-(3-azidophenyl)-
Overview
Description
It is a useful reagent in chemical synthesis, particularly in the preparation of amides and triazole derivatives. The compound features an ethanone group (a carbonyl group with a methyl group) attached to a phenyl group with an azide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 1-(3-azidophenyl)- can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution of a halogenated phenyl ethanone with sodium azide. This reaction typically occurs under mild conditions and yields the desired azide compound . Another method involves the rhodium-catalyzed oxidative amidation of aldehydes with azides through chelation-assisted C-H activation.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-azidophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Cycloaddition Reactions via Azide-Alkyne Click Chemistry
The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes under catalytic conditions, forming 1,2,3-triazole derivatives.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Mechanism : Copper(I) catalysts accelerate the reaction by forming a σ-bound copper acetylide intermediate, followed by a six-membered metallacycle transition state. This pathway ensures regioselective formation of 1,4-disubstituted triazoles .
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Example Reaction :
Reaction Parameter | Value |
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Catalyst System | CuI/DIPEA/HOAc |
Temperature | 25°C |
Reaction Time | 2–4 hours |
Yield | 66–85% |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
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Regioselectivity : Ru catalysts (e.g., Cp*RuCl) favor 1,5-disubstituted triazoles, contrasting with CuAAC .
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Applications : Useful for internal alkynes, expanding substrate scope .
Thermal Decomposition and Stability
The azide group decomposes exothermically at elevated temperatures, releasing nitrogen gas.
Decomposition Property | Data |
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Activation Energy (ΔG‡) | ~1404 kJ/mol (gas phase) |
Exothermicity (ΔH) | -1433 kJ/mol |
Diazonium Salt Formation and Subsequent Reactions
The acetyl group enables functionalization via diazotization:
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Diazonium Intermediate : Reacts with sodium azide to form 1-(3-azidophenyl)ethanone .
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Coupling Reactions : Diazonium salts participate in Sandmeyer or Ullmann-type couplings for aryl halide synthesis.
Key Spectral Data for Derivatives
Acid/Base-Promoted Transformations
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Acid Catalysis : HOAc accelerates CuAAC by protonating intermediates, enhancing reaction rates .
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Base-Mediated Condensations : The acetyl group undergoes aldol-like reactions with aldehydes in basic ethanol .
Comparative Analysis of Catalytic Systems
Scientific Research Applications
Ethanone, 1-(3-azidophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of amides and triazoles.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-azidophenyl)- involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The compound’s reactivity makes it a valuable tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Ethanone, 1-(3-azidophenyl)- can be compared with other azide-containing compounds, such as:
3-Azidobenzaldehyde: Similar in structure but contains an aldehyde group instead of an ethanone group.
4-Azidophenylacetylene: Contains an alkyne group, making it more reactive in cycloaddition reactions.
2-Azidophenylmethanol: Contains a hydroxyl group, which can participate in different types of reactions compared to the ethanone group.
Ethanone, 1-(3-azidophenyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.
Biological Activity
Ethanone, 1-(3-azidophenyl)-, also known by its chemical formula CHNO, is an organic compound notable for its azide functional group, which imparts significant biological activity and versatility in synthetic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(3-azidophenyl)- features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 161.164 g/mol
- Functional Groups : An azide group (-N) and a carbonyl group (C=O) attached to a phenyl ring.
The presence of these functional groups allows for diverse chemical reactivity, particularly in bioconjugation and click chemistry applications.
The biological activity of ethanone, 1-(3-azidophenyl)- is largely attributed to its azide group. The azide can participate in cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazole rings. This property is exploited in various bioconjugation techniques, enabling the labeling and modification of biomolecules for therapeutic purposes.
Key Reactions:
- Click Chemistry : Facilitates the formation of triazole derivatives which are crucial in drug development.
- Condensation Reactions : The carbonyl group allows for the formation of new carbon-carbon bonds, enhancing its utility in organic synthesis.
Biological Activity
Research indicates that ethanone, 1-(3-azidophenyl)- and related compounds exhibit a range of biological activities:
Anticancer Properties
Compounds with azide functionalities have been studied for their potential anticancer effects. For instance:
- Triazole Derivatives : Compounds derived from ethanone, 1-(3-azidophenyl)- have shown promise in inhibiting cancer cell proliferation. A study on β-lactam-azide derivatives indicated significant antiproliferative activity against various cancer cell lines (IC50 values < 20 µM) .
Antifungal Activity
The azide group is also associated with antifungal properties. Research suggests that azide-containing compounds can serve as precursors to biologically active triazoles known for their antifungal efficacy .
Case Study 1: Antiproliferative Activity
A study examined the effects of ethanone derivatives on MGC-803 cancer cells. The results demonstrated that modifications at the C-3 position of the phenyl ring significantly influenced antiproliferative activity. The presence of specific substituents was crucial for enhancing efficacy against cancer cell growth .
Case Study 2: Bioconjugation Applications
Ethanone, 1-(3-azidophenyl)- has been utilized in bioconjugation studies to label proteins and antibodies. This application is vital for developing targeted drug delivery systems that enhance therapeutic outcomes while minimizing side effects .
Comparative Analysis
To better understand the uniqueness of ethanone, 1-(3-azidophenyl)-, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
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Ethanone, 1-(4-azidophenyl)- | CHNO | Azide at para position; different reactivity profile |
Ethanone, 1-(3-hydroxyphenyl)- | CHO | Hydroxy group instead of azide; different biological activity |
Ethanone, 1-(3-fluorophenyl)- | CHF | Fluorine substitution alters electronic properties |
Ethanone, 1-(3-iodophenyl)- | CHI | Iodine substitution enhances reactivity |
This table illustrates how the presence and position of functional groups can significantly influence the biological activity and synthetic utility of similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-azidophenyl)ethanone, and what safety precautions are critical during synthesis?
Synthesis typically involves introducing an azide group to a phenylacetone precursor. A common approach is the substitution of a halogen atom (e.g., chlorine or bromine) in 1-(3-halophenyl)ethanone using sodium azide (NaN₃) under controlled conditions. Safety protocols must address the reactivity of azides, which can form explosive byproducts. Use inert atmospheres, avoid metal catalysts, and conduct reactions in fume hoods with blast shields . Precautionary measures include avoiding inhalation of vapors (P261) and skin/eye contact (P262) .
Q. How can spectroscopic techniques (e.g., IR, mass spectrometry) be employed to characterize 1-(3-azidophenyl)ethanone?
- IR Spectroscopy : Analyze the carbonyl stretch (C=O) near 1700 cm⁻¹ and the azide (N₃) asymmetric stretch around 2100 cm⁻¹. Compare with NIST reference spectra for phenylacetone derivatives (e.g., 1-(4-methylphenyl)ethanone, IR data in CCl₄/CS₂ solutions) .
- Mass Spectrometry : Electron ionization (EI) should show molecular ion peaks at m/z corresponding to C₈H₇N₃O (calc. 161.06). Fragmentation patterns may include loss of N₂ (azide decomposition) and ketone-related cleavages .
Q. What are the stability considerations for storing and handling 1-(3-azidophenyl)ethanone in laboratory settings?
Azides are sensitive to heat, light, and mechanical shock. Store the compound in amber vials at 2–8°C under inert gas (argon/nitrogen). Avoid contact with heavy metals or reducing agents. Toxicity data are limited, so treat as a potential mutagen based on structural analogs (e.g., nitrofuranyl derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of 1-(3-azidophenyl)ethanone?
Quantum chemistry methods (e.g., DFT) can calculate frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. Tools like CC-DPS use QSPR and neural networks to model properties such as solubility and partition coefficients (logP). Validate predictions against experimental data (e.g., NIST’s IR spectra) .
Q. What strategies resolve contradictions in toxicity data between literature sources?
Conflicting toxicity reports (e.g., mutagenicity vs. unclassified hazards) may arise from differences in testing conditions (e.g., concentration, assay type). Cross-validate using multiple assays: Ames test for mutagenicity, in vitro cytotoxicity screening (e.g., MTT assay), and in silico toxicity prediction tools. Prioritize studies adhering to OECD guidelines .
Q. How does the azide group influence the compound’s applicability in click chemistry or bioconjugation studies?
The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Optimize reaction conditions (e.g., Cu(I) catalysts, solvent polarity) to conjugate 1-(3-azidophenyl)ethanone with alkyne-functionalized biomolecules. Monitor reaction efficiency via HPLC or fluorescence quenching .
Q. What advanced chromatographic methods are suitable for analyzing impurities or degradation products?
Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate azide-related degradation products. Compare retention times and fragmentation patterns with standards. For trace analysis, employ UPLC-QTOF for high-resolution mass accuracy .
Q. Methodological Guidance Table
Properties
IUPAC Name |
1-(3-azidophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANPLRJJHYSJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478885 | |
Record name | Ethanone, 1-(3-azidophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70334-60-0 | |
Record name | 1-(3-Azidophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70334-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-azidophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-azidophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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